molecular formula C16H14N2O3S B2951719 (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one CAS No. 476316-54-8

(E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one

Cat. No. B2951719
CAS RN: 476316-54-8
M. Wt: 314.36
InChI Key: QIQLBNLVCDJTJV-FNORWQNLSA-N
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Description

(E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one, also known as DNTP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DNTP belongs to the class of chalcone derivatives and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Mechanism of Action

The mechanism of action of (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one is not fully understood. However, studies have suggested that (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one exerts its biological effects through various pathways, including the inhibition of NF-κB signaling, induction of apoptosis, and modulation of oxidative stress.
Biochemical and Physiological Effects:
(E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one has been found to possess various biochemical and physiological effects. (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one has also been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes.

Advantages and Limitations for Lab Experiments

(E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one has several advantages for lab experiments. (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one is a synthetic compound that can be easily synthesized with a high yield. (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one is also stable and can be stored for a long time without degradation. However, (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one has some limitations for lab experiments. (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one is a relatively new compound, and its biological effects and mechanisms of action are not fully understood. Additionally, (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one may have potential toxicity, and its safety profile needs to be evaluated further.

Future Directions

There are several future directions for (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one research. One potential direction is to investigate the therapeutic potential of (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one in other diseases, such as cardiovascular diseases and diabetes. Another direction is to study the mechanism of action of (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one in more detail to understand its biological effects better. Additionally, future studies can focus on optimizing the synthesis method of (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one to improve its yield and purity. Finally, the safety and toxicity profile of (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one needs to be evaluated further to determine its potential clinical applications.
Conclusion:
In conclusion, (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one possesses various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one has several advantages for lab experiments, including easy synthesis and stability, but also has some limitations, including potential toxicity. Future research can focus on investigating the therapeutic potential of (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one in other diseases, studying its mechanism of action in more detail, optimizing its synthesis method, and evaluating its safety and toxicity profile.

Synthesis Methods

The synthesis of (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one involves the reaction of 2-acetyl-3,4-dihydroisoquinolin-1(2H)-one with 5-nitro-2-thiophenecarboxaldehyde in the presence of a base catalyst. The reaction yields (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one as a yellow solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

(E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, (E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c19-15(7-5-14-6-8-16(22-14)18(20)21)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQLBNLVCDJTJV-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one

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